2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable naphthyridine derivative with a cyclopropane-containing reagent under controlled conditions. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
- 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]
Uniqueness
Compared to similar compounds, 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-6’-carboxylic acid stands out due to its unique naphthyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
spiro[7,8-dihydro-6H-1,8-naphthyridine-5,1'-cyclopropane]-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c14-10(15)7-5-8-9(13-6-7)12-4-3-11(8)1-2-11/h5-6H,1-4H2,(H,12,13)(H,14,15) |
InChI Key |
UZNIVAPPJHYMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC3=C2C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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